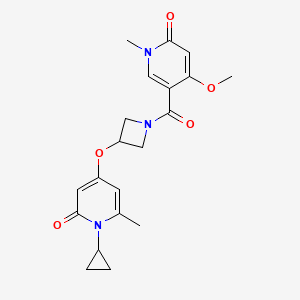
1-cyclopropyl-4-((1-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-cyclopropyl-4-((1-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H23N3O5 and its molecular weight is 385.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-cyclopropyl-4-((1-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N2O4, with a molecular weight of approximately 342.39 g/mol. The structure features a cyclopropyl group, a methoxy-substituted dihydropyridine moiety, and an azetidine unit which are critical for its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds with dihydropyridine frameworks have shown the ability to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This suggests that the target compound may also possess similar anticancer properties due to its structural similarities.
2. Antimicrobial Activity
Research has highlighted the potential antimicrobial effects of related compounds. The incorporation of functional groups such as azetidine and pyridine can enhance the antimicrobial efficacy against various pathogens. In vitro studies are necessary to evaluate the specific antimicrobial spectrum of the target compound.
3. Anti-inflammatory Effects
Compounds containing pyridine rings have been documented to exhibit anti-inflammatory properties by modulating cytokine production and reducing oxidative stress markers. The target compound's structure may allow it to interact with inflammatory pathways effectively.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but can be hypothesized based on related compounds:
- Apoptosis Induction : Similar compounds have been shown to activate caspases and increase the expression of pro-apoptotic proteins.
- Antioxidant Activity : The presence of methoxy and carbonyl groups may contribute to scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Research Findings and Case Studies
A review of literature reveals several studies that explore the biological activities of structurally related compounds:
| Study | Findings |
|---|---|
| Ahmed et al. (2012) | Investigated thiazolidin derivatives that induced apoptosis in HeLa cells, suggesting potential anticancer activity. |
| Karot et al. (2016) | Demonstrated antihyperglycemic effects in rodent models, indicating possible metabolic benefits. |
| Kuschelewski et al. (2017) | Reported on antioxidant properties in cell culture, supporting the potential for neuroprotective effects. |
Eigenschaften
IUPAC Name |
1-cyclopropyl-4-[1-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)azetidin-3-yl]oxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-12-6-14(7-19(25)23(12)13-4-5-13)28-15-9-22(10-15)20(26)16-11-21(2)18(24)8-17(16)27-3/h6-8,11,13,15H,4-5,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYCBGCKMAQVLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CN(C(=O)C=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














